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Compound of Interest

Compound Name:
4-(Bromomethyl)-4'-fluoro-1,1'-

biphenyl

Cat. No.: B185652 Get Quote

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and

materials science, certain molecular scaffolds emerge as exceptionally valuable due to their

inherent structural and reactive properties. 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is one

such compound. Its architecture, featuring a fluorinated biphenyl core coupled with a reactive

benzylic bromide handle, positions it as a strategic building block for the synthesis of complex

molecular targets. The biphenyl moiety is a well-established pharmacophore found in

numerous approved drugs, prized for its rigid yet conformationally adaptable nature which

facilitates effective binding to biological targets. The introduction of a fluorine atom can

significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The

bromomethyl group serves as a versatile electrophilic site, enabling covalent linkage to a wide

array of nucleophiles and forming the cornerstone of its synthetic utility. This guide provides a

comprehensive technical overview of its properties, reactivity, and applications for researchers,

scientists, and drug development professionals.

Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in

experimental settings. Understanding these properties is crucial for appropriate handling,

storage, and application in synthesis.
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A compilation of the key physicochemical properties of 4-(Bromomethyl)-4'-fluoro-1,1'-
biphenyl is presented below for quick reference.

Property Value Source(s)

CAS Number 147497-57-2 [1][2]

Molecular Formula C₁₃H₁₀BrF [1][2]

Molecular Weight 265.12 g/mol [1][2]

IUPAC Name
4-(bromomethyl)-4'-

fluorobiphenyl
[1]

Physical Form Solid [1]

Purity Typically ≥95% [1][2]

Storage Temperature 2-8°C, under inert atmosphere [1]

Molecular Structure Visualization
The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The

structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is depicted below.

Caption: Molecular structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Spectroscopic Profile
Structural elucidation and confirmation rely on key spectroscopic techniques. While raw spectra

are proprietary, the expected data provides a reliable fingerprint for compound verification.[3]

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to

the different proton environments. Aromatic protons on the two biphenyl rings would appear

as multiplets in the ~7.2-7.8 ppm range. The most characteristic signal is the singlet for the

two benzylic protons of the -CH₂Br group, anticipated around 4.5 ppm, shifted downfield due

to the adjacent bromine atom.

¹³C NMR (Carbon NMR): The carbon spectrum would display multiple signals for the

aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling (C-F
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coupling). The benzylic carbon of the -CH₂Br group would appear at approximately 32-35

ppm.

Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of

specific functional groups. Expected peaks include C-H stretching for the aromatic rings

(~3030-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), a strong C-F

stretching band (~1150-1250 cm⁻¹), and a C-Br stretching absorption (~500-600 cm⁻¹).[3]

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion

peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic

signature of a monobrominated compound.

Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is dominated by the reactivity

of the benzylic bromide. This functional group is an excellent electrophile, readily participating

in nucleophilic substitution reactions (S_N2). This reactivity allows for the facile introduction of

the 4-fluoro-1,1'-biphenyl moiety into a wide range of molecules.

This compound is a crucial intermediate in the synthesis of non-steroidal anti-inflammatory

drugs and other bioactive compounds.[4] The biphenyl framework is a key structural feature in

various therapeutic agents, including inhibitors of the PD-1/PD-L1 interaction for cancer

therapy and Factor Xa inhibitors for anticoagulation.[5][6] The fluorinated biphenyl motif can be

strategically employed to enhance the pharmacological profile of a drug candidate.

The general workflow for utilizing this building block is illustrated below.
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4-(Bromomethyl)-4'-fluoro-
1,1'-biphenyl

Substituted Product
(4'-fluoro-1,1'-biphenyl-4-yl)methyl-Nu

S_N2 Reaction

Nucleophile (Nu-H)
e.g., R-NH₂, R-OH, R-SH

Base
e.g., K₂CO₃, Et₃N

Click to download full resolution via product page

Caption: General synthetic workflow using 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Experimental Protocol: Synthesis of a Benzylamine
Derivative
This section provides a representative, field-proven protocol for the N-alkylation of a primary

amine using 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. This is a foundational reaction for

building more complex molecules in drug discovery.

Objective: To synthesize N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)aniline.

Causality Behind Experimental Choices:

Solvent (Acetonitrile): A polar aprotic solvent is chosen because it effectively dissolves the

reactants while not interfering with the nucleophilic attack, thus favoring the S_N2

mechanism.

Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the amine

nucleophile, increasing its nucleophilicity. It also neutralizes the HBr byproduct formed during

the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

Temperature (Room Temperature to 50°C): The reaction is typically initiated at room

temperature. Gentle heating may be applied to increase the reaction rate without promoting
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significant side reactions.

Materials and Reagents
4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Aniline

Potassium Carbonate (K₂CO₃), anhydrous

Acetonitrile (CH₃CN), anhydrous

Ethyl acetate

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Thin Layer Chromatography (TLC) plate

Step-by-Step Methodology
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-
(Bromomethyl)-4'-fluoro-1,1'-biphenyl (1.0 eq), anhydrous acetonitrile (20 mL), and aniline

(1.1 eq).

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The base acts

as a proton scavenger.

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by

TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is

consumed (typically 4-6 hours). If the reaction is slow, gently heat the mixture to 50°C.

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off

the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl

acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate

solution (2 x 20 mL) and brine (1 x 20 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel, eluting with a

gradient of hexane and ethyl acetate to obtain the pure N-((4'-fluoro-[1,1'-biphenyl]-4-

yl)methyl)aniline.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and

Mass Spectrometry, comparing the obtained data with the expected spectroscopic profile.

Safety and Handling
Proper handling of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is essential due to its hazardous

nature. The compound is classified with the following hazard statements:

H302: Harmful if swallowed.[1]

H314: Causes severe skin burns and eye damage.[1]

Precautionary Measures:

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety

goggles, and a lab coat.[1][7]

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to

avoid inhalation of dust or vapors.[7][8]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands

thoroughly after handling.[7][8]

First Aid:

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty

of water.[8]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[8]

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an

inert atmosphere.[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b185652?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

